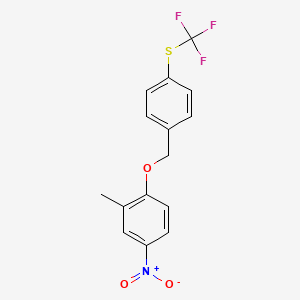
3,3-Dicyclopropyl-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dicyclopropyl-3H-diazirene: is a member of the diazirine family, which are organic compounds characterized by a three-membered ring containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis or thermolysis, making them valuable tools in organic synthesis and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropyl-3H-diazirene typically involves the following steps:
Oximation: The starting material, a ketone, is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Industrial Production Methods: This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dicyclopropyl-3H-diazirene undergoes various types of chemical reactions, including:
Photolysis: Exposure to ultraviolet light leads to the formation of carbenes, which can insert into C-H, N-H, and O-H bonds.
Thermolysis: Heating the compound also generates carbenes, facilitating similar insertion reactions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light (around 350-365 nm) is commonly used to activate the diazirine.
Thermolysis: Heating to temperatures typically between 110-130°C is used to induce carbene formation.
Major Products: The major products formed from these reactions depend on the substrates present. Carbenes generated from this compound can insert into various bonds, leading to the formation of new C-C, C-N, and C-O bonds .
Wissenschaftliche Forschungsanwendungen
3,3-Dicyclopropyl-3H-diazirene has several applications in scientific research:
Photoaffinity Labeling: Used to study interactions between biomolecules, such as ligand-receptor and protein-protein interactions.
Chemical Probes: Employed in the identification of biological targets and pathways.
Polymer Crosslinking: Utilized in the development of advanced polymer materials with enhanced properties.
Adhesion Studies: Applied in the study of adhesion mechanisms in various materials
Wirkmechanismus
The primary mechanism of action for 3,3-Dicyclopropyl-3H-diazirene involves the generation of carbenes upon exposure to ultraviolet light or heat. These carbenes are highly reactive and can insert into various bonds, forming new chemical structures. The molecular targets and pathways involved depend on the specific substrates and conditions used in the reactions .
Vergleich Mit ähnlichen Verbindungen
1H-Diazirine: Another member of the diazirine family, with similar carbene-generating properties.
Trifluoromethyl Aryl Diazirines: Known for their use in biological target identification and polymer crosslinking.
Uniqueness: 3,3-Dicyclopropyl-3H-diazirene is unique due to its specific structure, which includes two cyclopropyl groups. This structure can influence the reactivity and stability of the generated carbenes, making it distinct from other diazirines .
Eigenschaften
CAS-Nummer |
143237-14-3 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
3,3-dicyclopropyldiazirine |
InChI |
InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2 |
InChI-Schlüssel |
PBQTUYDDXFQEIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(N=N2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)



![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)
![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)
